molecular formula C20H10BrCl3N2O2 B11542102 2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol

Cat. No.: B11542102
M. Wt: 496.6 g/mol
InChI Key: ORSYJEQDHMSWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of halogenated phenols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: The benzoxazole moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of halogen atoms and the benzoxazole moiety, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C20H10BrCl3N2O2

Molecular Weight

496.6 g/mol

IUPAC Name

2-bromo-4-chloro-6-[[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol

InChI

InChI=1S/C20H10BrCl3N2O2/c21-15-7-12(23)5-10(19(15)27)9-25-13-2-4-18-17(8-13)26-20(28-18)14-6-11(22)1-3-16(14)24/h1-9,27H

InChI Key

ORSYJEQDHMSWCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=C(C(=CC(=C3)Cl)Br)O)N=C(O2)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.